molecular formula C8H9BrClFN2S B6349877 {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326814-20-3

{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349877
CAS No.: 1326814-20-3
M. Wt: 299.59 g/mol
InChI Key: PWYFCLSUHNWXHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with thiourea under specific conditions to form the intermediate {[(3-chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide. This intermediate is then treated with hydrobromic acid to yield the final hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride
  • {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide sulfate

Uniqueness

{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific halogen and sulfur substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(3-chloro-2-fluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2S.BrH/c9-6-3-1-2-5(7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYFCLSUHNWXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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